N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Description
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a 2-methylbenzamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound has been synthesized via condensation reactions involving thiadiazole precursors and substituted benzoyl chlorides, followed by purification through crystallization .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-4-2-3-5-13(10)14(21)18-16-20-19-15(22-16)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJDPTJXZURMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiocarbonyl compounds to form the 1,3,4-thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including antitubercular activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antiviral and antibacterial effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Structural analogues of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide vary primarily in substituents on the thiadiazole ring, aromatic groups, and side chains. Key examples include:
Key Observations :
- Chlorophenyl vs.
- Sulfamoyl vs. Benzamide : Sulfamoyl-containing derivatives (e.g., ) introduce hydrogen-bonding capabilities, which may enhance target affinity.
- Schiff Base Analogues : Compounds like replace the benzamide with an imine group, reducing stability but enabling dynamic interactions in biological systems.
Activity Trends :
- Anticancer Activity : The 4-chlorophenyl group in the target compound correlates with tubulin inhibition, similar to combretastatin analogues .
- Antimicrobial Potency : Ethylsulfanyl derivatives () show enhanced activity against Gram-negative bacteria due to increased lipophilicity.
- Hybrid Scaffolds : Oxadiazole-thione hybrids () demonstrate dual functionality, combining thiadiazole’s stability with thione’s redox activity.
Key Insights :
- Molecular Weight : Higher molecular weight in sulfamoyl derivatives (e.g., ) may reduce blood-brain barrier permeability.
- Solubility : The 2-methylbenzamide group in the target compound contributes to lower aqueous solubility compared to sulfonamide analogues.
- pKa : Predicted pKa values (~8.3) suggest moderate ionization at physiological pH, favoring passive diffusion .
Patent and Industrial Relevance
- Patent EP 3 227 284 B1 : Covers thiadiazole-pyridine carboxamide derivatives with trifluoromethyl groups, highlighting industrial interest in halogenated thiadiazoles for agrochemical applications .
- ChemDiv Screening Compound 2237-0508 : A dichlorophenyl analogue () is marketed for high-throughput screening, emphasizing the scaffold’s versatility in drug discovery .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its reactivity and ability to interact with various biological targets. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability. The molecular formula of this compound is C13H10ClN3OS, with a molecular weight of approximately 283.75 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. This inhibition can disrupt essential biological processes in target organisms, such as cancer cells or pathogens.
- Apoptosis Induction : Studies indicate that this compound can induce apoptotic cell death in cancer cells by altering the expression levels of proteins involved in apoptosis (e.g., Bax/Bcl-2 ratio). This effect has been observed in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cells .
- Cell Cycle Arrest : Research has demonstrated that treatment with this compound leads to cell cycle arrest at specific phases (e.g., G2/M phase), which is crucial for inhibiting cancer cell proliferation .
Anticancer Activity
Numerous studies have reported the anticancer potential of thiadiazole derivatives. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated an IC50 value indicating potent cytotoxicity against MCF-7 and HepG2 cells. The mechanism underlying this activity involves the induction of apoptosis and modulation of cell cycle progression .
- Selectivity : Research indicates that this compound shows selective toxicity towards cancer cells compared to normal cells, highlighting its potential for targeted cancer therapy .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. Its mechanism likely involves the disruption of microbial metabolic processes through enzyme inhibition.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | Contains a thiol group | Antimicrobial activity |
| N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methyl-1,2,3-thiadiazole-5-carboxamide | Similar structure with methyl substitution | Potential anticancer properties |
| N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide | Ethyl substitution instead of methyl | Enhanced biological activity |
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in different therapeutic contexts:
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cells using the MTT assay. Results indicated that it effectively inhibited cell growth with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and tumor-targeting ability of derivatives related to this compound. These studies provided insights into the potential therapeutic applications in treating solid tumors.
Q & A
Basic Research Questions
Q. What is the standard synthetic protocol for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide, and what critical parameters influence yield?
- Methodology : The synthesis involves multi-step reactions starting with thiosemicarbazide derivatives and chlorophenyl precursors. A key step includes refluxing intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine) with methylbenzoyl chloride in dry benzene or acetone under inert conditions. Triethylamine (TEA) is often used to neutralize HCl byproducts. Reaction times vary between 16–20 hours, with yields optimized by controlling temperature (70–90°C) and pH (8–9 during precipitation) .
- Validation : Structural confirmation via TLC and recrystallization (ethanol or DMSO/water) is essential. Purity is assessed using melting points and spectroscopic methods .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons, thiadiazole carbons, and amide linkages. For example, the 4-chlorophenyl group shows distinct doublets (δ 7.5–7.9 ppm), while the methylbenzamide moiety appears as singlet(s) near δ 2.4–2.6 ppm .
- IR Spectroscopy : Peaks at ~1696 cm⁻¹ confirm the C=O stretch of the benzamide group, while thiadiazole C-S-C vibrations appear at 1080–1100 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 363.36) align with the calculated molecular weight .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compounds with similar structures induce apoptosis via caspase-3 activation and mitochondrial membrane disruption .
- Antimicrobial Testing : Agar well diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Zones of inhibition >10 mm suggest potential activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Parameter Optimization :
- Solvent Choice : Replace benzene with safer alternatives like acetone or THF while maintaining anhydrous conditions .
- Catalysis : Use coupling agents (e.g., DCC/DMAP) to enhance amide bond formation efficiency .
- Purification : Gradient column chromatography (hexane:ethyl acetate) improves purity for crystallography or in vivo studies .
Q. What mechanistic insights explain the compound’s anticancer activity, and how can contradictions in literature data be resolved?
- Proposed Mechanisms :
- Enzyme Inhibition : Thiadiazole derivatives inhibit tyrosine kinases (e.g., EGFR) or topoisomerases, disrupting DNA replication. Molecular docking studies suggest binding affinities <−8.0 kcal/mol .
- Apoptosis Induction : ROS generation and Bax/Bcl-2 ratio modulation are validated via flow cytometry and Western blotting .
Q. How do structural modifications (e.g., substituent variation) impact pharmacological efficacy and toxicity?
- Structure-Activity Relationship (SAR) :
- 4-Chlorophenyl Group : Enhances lipophilicity and target binding. Replacement with electron-withdrawing groups (e.g., CF₃) boosts anticancer potency but may increase hepatotoxicity .
- Methylbenzamide Substitution : Polar groups (e.g., methoxy) improve solubility but reduce blood-brain barrier penetration .
Q. What advanced techniques characterize crystallographic or dynamic molecular behavior?
- Single-Crystal X-ray Diffraction : Resolves bond angles and packing patterns. For example, hydrogen bonds (N–H⋯N/O) stabilize dimeric structures, influencing solubility .
- Molecular Dynamics (MD) Simulations : Predict binding modes with biological targets (e.g., tubulin) over 100-ns trajectories. Water-membrane partitioning coefficients (LogP) correlate with in vivo bioavailability .
Methodological Best Practices
- Data Reproducibility : Report reaction conditions (e.g., inert atmosphere, stirring speed) in detail. Use commercial reagents with ≥95% purity .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .
- Computational Validation : Cross-check docking results with free-energy calculations (e.g., MM-GBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
